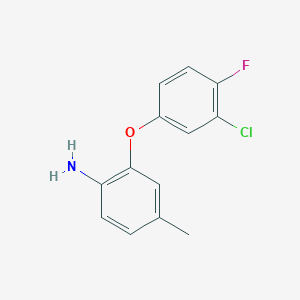
2-(3-Cloro-4-fluorofenoxi)-4-metilanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-fluorophenoxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, and a methyl group on the aniline moiety
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-fluorophenoxy)-4-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 3-chloro-4-fluoroaniline with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The chloro and fluoro substituents on the phenoxy ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-(3-chloro-4-fluorophenoxy)-4-methylbenzoic acid.
Reduction: Formation of 2-(3-chloro-4-fluorophenoxy)-4-methylaniline from its nitro precursor.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance its binding affinity and selectivity towards specific molecular targets. The exact pathways involved can vary based on the biological context and the specific target being investigated.
Comparación Con Compuestos Similares
- 2-(3-Chloro-4-fluorophenoxy)acetic acid
- 3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine
Comparison: 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, combined with a methyl group on the aniline moiety. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For instance, the presence of the methyl group can influence its reactivity and interaction with biological targets, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c1-8-2-5-12(16)13(6-8)17-9-3-4-11(15)10(14)7-9/h2-7H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTIVBDDUXZKJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649863 |
Source


|
| Record name | 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946774-33-0 |
Source


|
| Record name | 2-(3-Chloro-4-fluorophenoxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

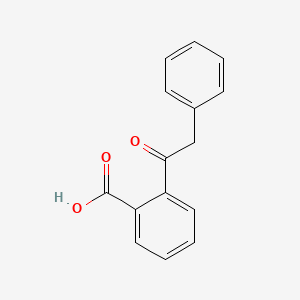
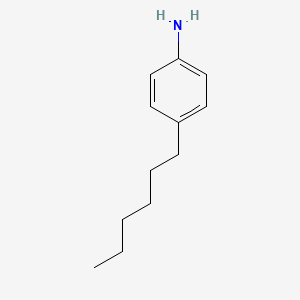
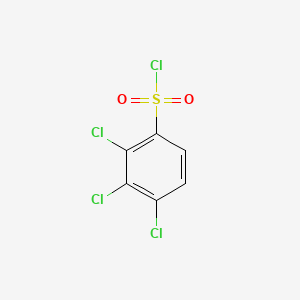
![N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1328936.png)
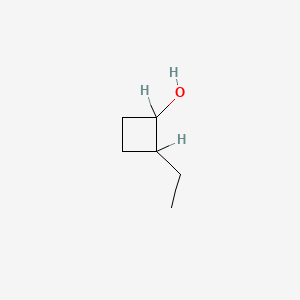
![N-Methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-YL)-methyl]amine](/img/structure/B1328939.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B1328941.png)
![(3S)-1-{[3-(Aminomethyl)-1,2,4-oxadiazol-5-YL]-carbonyl}pyrrolidin-3-OL](/img/structure/B1328943.png)
![3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B1328945.png)
![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde](/img/structure/B1328947.png)
![4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328949.png)
![4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1328950.png)
![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B1328953.png)
